molecular formula C27H23ClN4O B1210635 4-Deschloro-4-hydroxy Clofazimine CAS No. 80832-46-8

4-Deschloro-4-hydroxy Clofazimine

Cat. No.: B1210635
CAS No.: 80832-46-8
M. Wt: 454.9 g/mol
InChI Key: HRLJTTLFGPOMKO-UHFFFAOYSA-N
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Description

4-Deschloro-4-hydroxy Clofazimine, also known by its chemical name 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is a water-soluble carbodiimide. It is commonly used in organic synthesis, particularly in the formation of amide bonds. This compound is often employed in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates .

Scientific Research Applications

4-Deschloro-4-hydroxy Clofazimine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Deschloro-4-hydroxy Clofazimine can be synthesized by coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process involves the same synthetic route but on a larger scale, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Deschloro-4-hydroxy Clofazimine primarily undergoes substitution reactions, particularly in the activation of carboxyl groups to form amide bonds. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: this compound is used with primary amines to form amide bonds.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions with appropriate oxidizing or reducing agents.

Major Products Formed

The major products formed from reactions involving this compound are amides, which are crucial in peptide synthesis and protein crosslinking .

Mechanism of Action

4-Deschloro-4-hydroxy Clofazimine functions by activating carboxyl groups to form amide bonds. The mechanism involves the formation of an activated ester intermediate, which then reacts with a primary amine to form the desired amide bond. This process is facilitated by the carbodiimide group in this compound, which acts as a leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • Diisopropylcarbodiimide (DIC)

Uniqueness

4-Deschloro-4-hydroxy Clofazimine is unique in its water solubility, which makes it easier to handle and purify compared to other carbodiimides like DCC and DIC. The urea byproduct formed during reactions with this compound can be easily removed using dilute acid, which is not the case with DCC and DIC .

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(33)14-10-19)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30,33H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJTTLFGPOMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001548
Record name 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80832-46-8
Record name 3-(4-Hydroxyanilino)-10-(4-chlorophenyl)-2,10-dihydro-2-isopropyliminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((5-(4-CHLOROPHENYL)-3,5-DIHYDRO-3-((1-METHYLETHYL)IMINO)-2-PHENAZINYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG49QHP7E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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